Ethanone, 2-(4-bromophenyl)-1-(4-methoxyphenyl)-
Description
The compound Ethanone, 2-(4-bromophenyl)-1-(4-methoxyphenyl)- features a ketone backbone with two aromatic substituents: a 4-bromophenyl group at position 2 and a 4-methoxyphenyl group at position 1. This structure combines electron-withdrawing (bromo) and electron-donating (methoxy) groups, which influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-14-8-4-12(5-9-14)15(17)10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSXRFCPUUXZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474355 | |
| Record name | 2-(4-bromophenyl)-1-(4-methoxyphenyl) ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67205-73-6 | |
| Record name | 2-(4-bromophenyl)-1-(4-methoxyphenyl) ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(4-bromophenyl)-1-(4-methoxyphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 4-bromoacetophenone and 4-methoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to prevent side reactions.
Procedure: The 4-bromoacetophenone is first dissolved in the solvent, followed by the slow addition of 4-methoxybenzoyl chloride and aluminum chloride. The mixture is stirred for several hours, and the product is then isolated by standard workup procedures, including washing, drying, and recrystallization.
Industrial Production Methods
On an industrial scale, the production of Ethanone, 2-(4-bromophenyl)-1-(4-methoxyphenyl)- can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of greener solvents and catalysts is being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(4-bromophenyl)-1-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of secondary alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, NaOEt in ethanol.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula: C15H14BrNO2
- Molecular Weight: 320.18 g/mol
- IUPAC Name: 1-(4-bromophenyl)-2-(4-methoxyanilino)ethanone
The structural features include a bromophenyl group and a methoxyphenyl group, which contribute to its reactivity and interaction with biological systems .
Medicinal Chemistry Applications
Ethanone derivatives, particularly those with bromine and methoxy substituents, have shown promising pharmacological properties:
- Antimicrobial Activity: Research has demonstrated that compounds similar to ethanone exhibit significant antibacterial and antifungal properties. For instance, studies on hydrazone derivatives have highlighted their potential as selective extractants in analytical chemistry .
- Anticancer Properties: Some derivatives of ethanone have been investigated for their ability to inhibit tubulin polymerization, a mechanism that is crucial in cancer cell proliferation. Compounds like chalcones, which share structural similarities with ethanone, have been noted for their cytotoxic effects against various cancer cell lines .
Case Study: Anticancer Activity
A study focused on the synthesis of chalcone derivatives revealed that specific substitutions on the phenyl rings significantly enhanced the anticancer activity against breast cancer cells. The presence of bromine and methoxy groups was found to be particularly effective in increasing cytotoxicity .
Material Science Applications
Ethanone derivatives are also utilized in the synthesis of advanced materials:
- Polymeric Materials: The compound can serve as a precursor for synthesizing polymers with enhanced thermal stability and mechanical properties. Its reactivity allows for incorporation into copolymers used in coatings and adhesives.
- Nanomaterials: Ethanone derivatives are explored in the fabrication of nanostructured materials for electronic applications. Their unique electronic properties make them suitable candidates for organic semiconductors .
Analytical Chemistry Applications
In analytical chemistry, ethanone derivatives are employed as reagents for various chemical analyses:
- Selective Extraction Agents: The compound's ability to form stable complexes with metal ions makes it useful as a selective extractant in the separation of transition metals from mixtures .
- Chromatography: Ethanone derivatives can be utilized as stationary phases in chromatographic techniques due to their unique interactions with different analytes, enhancing separation efficiency .
Mechanism of Action
The mechanism of action of Ethanone, 2-(4-bromophenyl)-1-(4-methoxyphenyl)- depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogs and Their Physicochemical Properties
The table below compares key structural analogs, highlighting substituent variations and their impact on physical properties:
Key Observations :
- The presence of hydroxyl groups (e.g., in dihydroxy or trihydroxy derivatives) significantly increases melting points due to hydrogen bonding .
- Halogenated analogs like 1-(4-Bromophenyl)ethanone remain oils, indicating weaker intermolecular forces compared to hydroxylated derivatives .
Antibacterial Activity
Piperazine-containing ethanone derivatives demonstrate notable antibacterial effects. For example:
- 2-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)ethanone exhibits potent activity against Staphylococcus epidermidis and Bacillus subtilis, comparable to ampicillin .
- 2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone (CAS: 349430-29-1) has a molecular weight of 296.20 and moderate lipophilicity (XLogP3: 3.3), which may enhance membrane permeability .
DNA Photocleaving Activity
- 1-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone degrades supercoiled (SC) and open-circular (OC) DNA at concentrations as low as 1 µg under UV light, outperforming nitro-substituted analogs .
Antiproliferative Potential
Sulfonylpiperazine derivatives like 2-((1-(4-bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone (7k) show preliminary antiproliferative activity, though specific mechanisms remain under investigation .
Electronic and Solubility Effects
- Bromophenyl vs. In contrast, the methoxy group enhances solubility in polar solvents .
- Halogen Substitution: Chloro analogs (e.g., 2-(4-chlorophenyl)-2-(hydroxyimino)-1-(4-methoxyphenyl)ethanone) exhibit similar reactivity but differ in metabolic stability due to halogen size and bond strength .
Biological Activity
Ethanone, 2-(4-bromophenyl)-1-(4-methoxyphenyl)-, also known as 2-bromo-1-(4-methoxyphenyl)ethanone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, anticancer, antibacterial, and antifungal properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a bromine atom on one phenyl ring and a methoxy group on the other. This unique arrangement contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 305.17 g/mol.
Antioxidant Activity
Research has demonstrated that derivatives of ethanone exhibit notable antioxidant activity. A study highlighted that certain synthesized compounds with similar structures showed higher antioxidant capabilities compared to ascorbic acid, a well-known antioxidant. Specifically, compounds derived from 1-(4-bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone displayed significant DPPH radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (IC50) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound 39 | 0.72 µM | 1.37 times higher |
| Compound 36 | 0.78 µM | 1.35 times higher |
| Ascorbic Acid | 1.00 µM | - |
Anticancer Activity
Ethanone derivatives have also been evaluated for their anticancer properties. In vitro studies using MTT assays against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231), revealed that these compounds exhibit cytotoxic effects. The results indicated that the tested compounds were generally more effective against the U-87 cell line compared to MDA-MB-231 .
Case Study: Cytotoxicity Evaluation
In one study, several derivatives were synthesized and tested for their cytotoxic effects:
- Compound A : IC50 = 5 µM against U-87
- Compound B : IC50 = 10 µM against MDA-MB-231
- Compound C : IC50 = 8 µM against both cell lines
These findings suggest that modifications in the compound structure can significantly influence its anticancer efficacy.
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of ethanone derivatives have been explored in various studies. Compounds with halogen substituents, such as bromine, have shown enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for selected derivatives against Staphylococcus aureus and Escherichia coli .
Table 2: Antibacterial Activity Data
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound X | 0.0039 | S. aureus |
| Compound Y | 0.025 | E. coli |
| Control (Ampicillin) | 0.001 | S. aureus |
The biological activities of ethanone derivatives can be attributed to their ability to induce apoptosis in cancer cells through the mitochondrial pathway and their capacity to scavenge free radicals effectively. Studies have shown that these compounds can increase reactive oxygen species (ROS) production in treated cells, leading to cell death via apoptosis .
Q & A
Q. What are the common synthetic routes for preparing Ethanone, 2-(4-bromophenyl)-1-(4-methoxyphenyl)-, and what reaction conditions optimize yield?
The synthesis typically involves S-alkylation of a thiol intermediate (e.g., 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol) with a brominated ketone (e.g., 2-bromo-1-phenylethanone) in an alkaline medium under reflux conditions. Purification is achieved via recrystallization or chromatography . For structurally similar compounds, reactions with 4-methoxybenzoyl chloride and bromophenol derivatives in the presence of a base (e.g., pyridine) are also reported, with yields improved by continuous flow reactors in industrial-scale methods .
Q. How is the molecular structure of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures, with parameters like R-factor (<0.05) and data-to-parameter ratios (>15:1) ensuring accuracy. A study on 2-bromo-1-(4-methoxyphenyl)ethanone confirmed a planar aromatic system and intermolecular hydrogen bonding using SHELXTL .
Q. What spectroscopic techniques are employed for functional group analysis?
- NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy (δ ~3.8 ppm) and carbonyl (δ ~200 ppm) groups.
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-Br (~550 cm⁻¹) are diagnostic.
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 319.19 for C₁₆H₁₅BrO₂) .
Advanced Research Questions
Q. How do substituent positions (e.g., bromo vs. methoxy groups) influence reactivity in cross-coupling reactions?
The 4-bromophenyl group acts as an electron-withdrawing moiety, enhancing electrophilic substitution at the para position. In contrast, the 4-methoxyphenyl group is electron-donating, directing nucleophilic attacks to ortho/para positions. Comparative studies with halogen-substituted analogs (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) show that bromine’s polarizability increases susceptibility to Suzuki-Miyaura couplings .
Q. What computational methods predict the compound’s intermolecular interactions in crystal packing?
Graph-set analysis (as per Etter’s rules) and density functional theory (DFT) calculations model hydrogen-bonding patterns. For example, C=O⋯H–O and C–Br⋯π interactions stabilize the crystal lattice, with Hirshfeld surface analysis quantifying contact contributions (e.g., 15% H-bonding, 10% halogen bonding) .
Q. How can contradictions in crystallographic data (e.g., disorder refinement) be resolved?
SHELXL’s TWIN/BASF commands handle twinning or disorder. For example, a study on a brominated ethanone derivative refined a twin component with a BASF value of 0.25, improving R-factor convergence from 0.12 to 0.05. Multi-solution algorithms in SHELXD/E are critical for resolving phase ambiguities .
Q. What pharmacological mechanisms are hypothesized for derivatives of this compound?
Thiazolidine derivatives (e.g., 1-(4-bromophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone) inhibit cyclooxygenase-2 (COX-2) and NF-κB pathways , showing anti-inflammatory activity (IC₅₀ ~5 µM in vitro). Molecular docking studies suggest binding to COX-2’s hydrophobic pocket via halogen-π interactions .
Methodological Notes
- Ethical Compliance : Biological studies must adhere to FDA guidelines; no in vivo testing without approval .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
